molecular formula C14H16FNO3S2 B2478948 1-(3-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide CAS No. 1351605-17-8

1-(3-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide

Cat. No. B2478948
CAS RN: 1351605-17-8
M. Wt: 329.4
InChI Key: XAAKGKPDQUHWKL-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide, also known as THPPMS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis and analysis of fluoro-containing compounds, similar to the one , have been extensively studied due to their potential applications in creating new materials and pharmaceuticals. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol shows the importance of fluoro-containing compounds in material science, predicting their application in creating organic fluoro-containing polymers due to the presence of alcoholic and phenolic hydroxyl groups, which are easily deprotonated (Shi-Juan Li et al., 2015).

Fluorination Techniques

Advancements in fluorination techniques have been highlighted, with studies showing the use of fluorobis(phenylsulfonyl)methane for the highly regio- and enantioselective allylic alkylation, leading to monofluoro-methylated compounds. This method has proven to be efficient in creating compounds with potential pharmaceutical applications, demonstrating the utility of fluorination in modifying the properties of organic molecules (Wen-Bo Liu et al., 2009).

Nucleophilic Fluoromethylation

The study of nucleophilic fluoromethylation of aldehydes with fluorobis(phenylsulfonyl)methane sheds light on the importance of strong Li-O coordination and fluorine substitution for successful C-C bond formation. This process is crucial for the introduction of fluorinated moieties into organic molecules, emphasizing the role of fluorine in enhancing the reactivity and selectivity of organic synthesis reactions (Xiao Shen et al., 2011).

Potential Antiarrhythmic Agents

Research into the synthesis of (4-methanesulfonamidophenoxy)propanolamines and their testing as potential class III antiarrhythmic agents highlights the therapeutic implications of sulfonamide derivatives. These compounds demonstrate the ability to block potassium channels, indicating their potential in treating cardiac arrhythmias. The study showcases the relevance of methanesulfonamide derivatives in developing new treatments for cardiovascular diseases (S. Connors et al., 1991).

properties

IUPAC Name

1-(3-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S2/c1-14(17,13-6-3-7-20-13)10-16-21(18,19)9-11-4-2-5-12(15)8-11/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAKGKPDQUHWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC(=CC=C1)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide

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